![molecular formula C21H19N3O3S B5499910 N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, commonly known as PSMA-617, is a small molecule ligand that specifically binds to prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed in prostate cancer cells and is used as a target for imaging and therapy. PSMA-617 has gained significant attention in recent years due to its potential applications in cancer diagnosis and treatment.
作用機序
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 binds specifically to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, which is highly expressed in prostate cancer cells. The binding of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide leads to internalization of the compound into the cancer cell. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to induce apoptosis (cell death) in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Biochemical and Physiological Effects
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to have a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, with a dissociation constant (Kd) of 0.15 nM. This high affinity allows for specific binding to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-expressing cells, making it a promising ligand for cancer diagnosis and treatment. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been shown to induce apoptosis in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
実験室実験の利点と制限
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has several advantages for lab experiments. It has a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, making it a specific ligand for cancer cells. It can be conjugated with radionuclides for targeted radiation therapy. However, N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has some limitations for lab experiments. It requires specialized equipment for imaging and therapy, which may not be readily available in all labs. It also has a short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617. One area of research is the development of new N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-targeted ligands for cancer diagnosis and treatment. Another area of research is the optimization of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 conjugates for targeted therapy. Additionally, research is needed to determine the optimal dosing and administration of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 in humans.
合成法
The synthesis of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 involves several steps, including the reaction of 4-bromo-N,N-dimethylbenzenesulfonamide with 4-aminobenzylamine to form N-(4-aminobenzyl)-N,N-dimethylbenzenesulfonamide. This compound is then reacted with 4-formylphenylboronic acid to form N-(4-aminobenzyl)-N,N-dimethyl-4-formylbenzenesulfonamide. Finally, this compound is reacted with N-(4-aminophenyl)acetamide to form N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617.
科学的研究の応用
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been extensively studied for its potential applications in cancer diagnosis and treatment. It has been used as a ligand for imaging prostate cancer cells using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been used as a targeted therapy for prostate cancer. It has been conjugated with radionuclides such as lutetium-177 and actinium-225 to deliver targeted radiation therapy to prostate cancer cells.
特性
IUPAC Name |
N-[4-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(25)22-18-12-14-19(15-13-18)23-21(17-8-4-2-5-9-17)24-28(26,27)20-10-6-3-7-11-20/h2-15H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUAQVURTZBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。